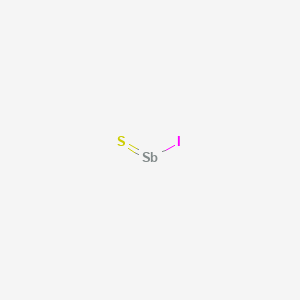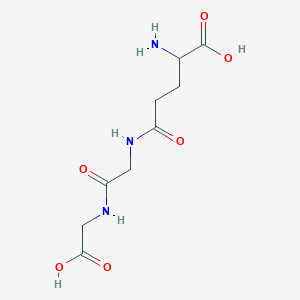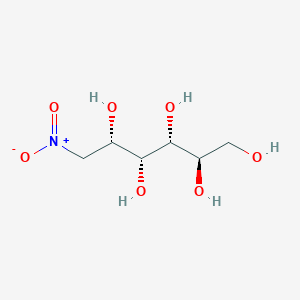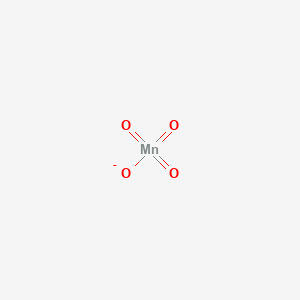
Stibine, iodothioxo-
Übersicht
Beschreibung
Stibine, iodothioxo- is a chemical compound that contains antimony, iodine, and sulfur. It is known for its unique properties and reactivity, making it a subject of interest in various fields of chemistry. The compound is often referred to by its chemical formula, which includes the elements antimony (Sb), iodine (I), and sulfur (S).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stibine, iodothioxo- can be synthesized through various methods. One common approach involves the reaction of antimony trioxide (Sb2O3) with iodine and sulfur in a controlled environment. The reaction typically requires elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as: [ \text{Sb}_2\text{O}_3 + 3\text{I}_2 + 3\text{S} \rightarrow 2\text{SbI}_3\text{S} ]
Industrial Production Methods: In an industrial setting, the production of stibine, iodothioxo- may involve more sophisticated techniques to ensure high purity and yield. This could include the use of advanced reactors and purification systems to isolate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Stibine, iodothioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products. For example, it can react with oxygen to form antimony oxides and iodine oxides.
Reduction: It can be reduced by strong reducing agents to form lower oxidation state compounds.
Substitution: The iodine atoms in stibine, iodothioxo- can be substituted by other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogen exchange reactions using halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Antimony oxides (Sb2O3) and iodine oxides (I2O5).
Reduction: Lower oxidation state antimony compounds.
Substitution: Compounds with substituted halogens or functional groups.
Wissenschaftliche Forschungsanwendungen
Stibine, iodothioxo- has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new compounds.
Biology: Research into the biological effects of antimony compounds includes the study of stibine, iodothioxo-
Medicine: Antimony compounds have been explored for their therapeutic properties, and stibine, iodothioxo- could be investigated for similar uses.
Industry: The compound may be used in industrial processes that require specific chemical properties, such as catalysis or material synthesis.
Wirkmechanismus
The mechanism of action of stibine, iodothioxo- involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of antimony, iodine, and sulfur, which can form various bonds and interactions with other molecules. These interactions can lead to changes in the chemical structure and properties of the target molecules, resulting in the desired effects.
Vergleich Mit ähnlichen Verbindungen
Phosphine, iodothioxo-: Contains phosphorus instead of antimony.
Arsine, iodothioxo-: Contains arsenic instead of antimony.
Bismuthine, iodothioxo-: Contains bismuth instead of antimony.
Comparison: Stibine, iodothioxo- is unique due to the presence of antimony, which imparts distinct chemical properties compared to its phosphorus, arsenic, and bismuth analogs. The differences in atomic size, electronegativity, and bonding characteristics of antimony result in variations in reactivity, stability, and applications. For example, stibine, iodothioxo- may exhibit different oxidation states and coordination chemistry compared to phosphine, iodothioxo- or arsine, iodothioxo-.
Eigenschaften
IUPAC Name |
iodo(sulfanylidene)stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI.S.Sb/h1H;;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVFAARNXOSXLG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Sb]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ISSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065652 | |
| Record name | Stibine, iodothioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13816-38-1 | |
| Record name | Iodothioxostibine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13816-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stibine, iodothioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013816381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stibine, iodothioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stibine, iodothioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodothioxostibine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















